3-甲基-1H-吲哚-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

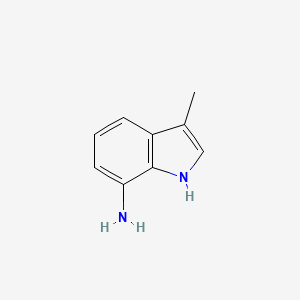

3-Methyl-1H-indol-7-amine, also known as Skatole, is an organic compound belonging to the indole family . It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor . In low concentrations, it has a flowery smell and is found in several flowers and essential oils .

Synthesis Analysis

Skatole is derived from the amino acid tryptophan in the digestive tract of mammals . Tryptophan is converted to indoleacetic acid, which decarboxylates to give the methylindole . Skatole can be synthesized via the Fischer indole synthesis .Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indol-7-amine is characterized by a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .Physical and Chemical Properties Analysis

3-Methyl-1H-indol-7-amine is a white crystalline solid with a fecal odor . It has a melting point of 93 to 95 °C and a boiling point of 265 °C . It is insoluble in water .科学研究应用

合成和结构应用

- 5-甲基-6-乙酰基取代的吲哚和格拉敏的合成,包括 1-(5-甲基-1H-吲哚-6-基)乙烷-1-酮及其格拉敏衍生物,已被报道。这些化合物使用红外光谱、核磁共振、质谱、元素分析和 X 射线衍射进行了分析。它们表现出氢键和相互作用,稳定它们的结构 (Kukuljan, Kranjc, & Perdih, 2016)。

催化和化学合成

- 使用 Cu(I) 催化的芳基溴化物的分子内胺化合成了 1H-吲哚-3-羧酸甲酯的 N-烷基化和 N-芳基化衍生物。这种方法展示了合成吲哚衍生物的有效方法 (Melkonyan, Karchava, & Yurovskaya, 2008)。

抗增殖特性

- 已经合成了衍生自 1H-吲哚-3-甲醛的新型杂环化合物,并测试了它们对人乳腺癌 (MCF-7) 和正常小鼠成纤维细胞 (BALB/3T3) 细胞系的抗增殖效力。这些化合物表现出显着的体外抗增殖活性,表明潜在的癌症治疗应用 (Fawzy et al., 2018)。

化学功能化

- 已经开发出一种涉及 2-甲基吲哚的 Csp2-Csp3 双重功能化的 1,3-碘化胺化过程,提供 2-氨基甲基-3-碘化吲哚衍生物。这种方法增加了吲哚衍生物功能化技术的方法 (Moriyama et al., 2018)。

1-甲基-1H-吲哚-3-羧酸酯的合成

- 已经报道了一种通过交叉脱氢偶联合成 1-甲基-1H-吲哚-3-羧酸酯的有效方法。这条新路线利用 Cu(OAc)2·H2O 作为催化剂,展示了一种制备吲哚衍生物的新方法 (Akbari & Faryabi, 2023)。

药物合成和药学应用

- 已经探索了新型 5-(2-甲基-1H-吲哚-3-基)-1,3,4-恶二唑-2-胺衍生物的合成和抗菌活性。这些化合物显示出有希望的抗菌、抗真菌和抗氧化活性,表明它们在药学应用中的潜力 (Saundane, Verma, & Katkar, 2013)。

分析化学

- 已经开发出一种使用固相萃取和液相色谱分离和测定牛肉提取物中致突变胺的方法。这项研究强调了 3-甲基-1H-吲哚-7-胺和相关化合物在食品安全和分析中的重要性 (Galceran, Pais, & Puignou, 1996)。

安全和危害

未来方向

Future research could focus on the synthesis of novel indole derivatives and their potential applications in medicine, electronics, agriculture, and food production . The biological potential of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties, could be further explored .

作用机制

Target of Action

3-Methyl-1H-indol-7-amine is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 3-Methyl-1H-indol-7-amine may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by their lipophilicity .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of 3-Methyl-1H-indol-7-amine can be influenced by environmental factors, particularly those related to the gut microbiota. The gut microbiota is involved in the bioconversion of indoles from tryptophan , which suggests that changes in the gut microbiota could influence the action, efficacy, and stability of 3-Methyl-1H-indol-7-amine.

属性

IUPAC Name |

3-methyl-1H-indol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFNYUFKUVBRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)

![N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770214.png)

![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)

![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)

![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)

![2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2770227.png)